Fuzopyzazol

Stereoselective synthesis Chiral resolution Asymmetric catalysis

Researchers requiring stereochemically defined heterocycles for kinase inhibitor programs often face supply inconsistencies with racemic mixtures. Fuzopyzazol addresses this need as a single-enantiomer 4,5-dihydrofuro[2,3-c]pyrazole carbothioamide. - Defined (S)-stereochemistry eliminates racemic variables, enabling precise SAR data generation for enzyme inhibition and receptor binding assays. - Fused furopyrazole core scaffold validated in anti-leukemia analog studies, facilitating targeted medicinal chemistry optimization. - Calculated LogP of 2.89 supports ADME benchmarking for cellular permeability and metabolic stability comparisons.

Molecular Formula C12H19N3OS
Molecular Weight 253.37 g/mol
CAS No. 127139-42-8
Cat. No. B145478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuzopyzazol
CAS127139-42-8
Molecular FormulaC12H19N3OS
Molecular Weight253.37 g/mol
Structural Identifiers
SMILESCCCCCC1CC2=C(O1)N(N=C2C)C(=S)N
InChIInChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17)
InChIKeyICRQITXRBYBVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fuzopyzazol: Distinct Fused Pyrazole Carbothioamide


Fuzopyzazol is a heterocyclic organic compound belonging to the class of fused pyrazole carbothioamides. Its structure features a unique 4,5-dihydrofuro[2,3-c]pyrazole core, a substitution pattern uncommon in widely studied bioactive pyrazoles, with a defined (S)-stereochemistry at the 5-position . The compound has the molecular formula C12H19N3OS and a molecular weight of 253.36 g/mol, and is characterized by physical properties such as a density of 1.3 g/cm³, a boiling point of 412.1°C at 760 mmHg, and a calculated LogP of 2.8877 .

Why Fuzopyzazol’s Scaffold Cannot Be Substituted


The specific 4,5-dihydrofuro[2,3-c]pyrazole core of Fuzopyzazol distinguishes it from simpler pyrazole-1-carbothioamides, which often possess a pyrazoline or indazole framework. While the carbothioamide functional group is a common pharmacophore for anticancer and antimicrobial activities, its placement and electronic environment on the fused, stereodefined furopyrazole ring of Fuzopyzazol is non-transferable. In-class compounds may lack this exact scaffold, which can lead to divergent target binding and biological outcomes, as evidenced by SAR studies in furopyrazole analogs targeting leukemia [1]. Therefore, assuming biological or physicochemical equivalence with other pyrazole-carbothioamides is not scientifically valid.

Fuzopyzazol vs. Pyrazole Analogs: Evidence Guide


Stereochemical Purity: (S)-Enantiomer vs. Racemates

Unlike many commercially available pyrazole carbothioamide analogs which are sold as racemic mixtures, Fuzopyzazol is specified with the (S)-configuration at the 5-position, as indicated by its systematic name (5S)-3-methyl-5-pentyl-4,5-dihydrofuro[3,2-d]pyrazole-1-carbothioamide . This stereochemical purity eliminates the need for chiral resolution steps in enantioselective studies, directly impacting experimental reproducibility and the interpretation of biological results.

Stereoselective synthesis Chiral resolution Asymmetric catalysis

Lipophilicity: Higher LogP vs. Unsubstituted Pyrazole

The calculated LogP for Fuzopyzazol is 2.8877 , which is significantly higher than that of an unsubstituted pyrazole core (LogP ~ -0.4 to 0.6) and comparable to other alkyl-substituted heterocycles. This moderate lipophilicity is driven by its pentyl side chain and can influence membrane permeability and tissue distribution, a key differentiator for in vivo or cell-based studies.

Lipophilicity ADME properties Drug design

Anticancer Activity: Fused Furopyrazole vs. Monocyclic Scaffolds

While specific IC50 data for Fuzopyzazol against cancer cell lines is not available, research on structurally related furopyrazole analogs of YC-1 has demonstrated potent anti-leukemia activity [1]. In contrast, simpler pyrazole-1-carbothioamides like DK115 (4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) have been shown to induce cell cycle arrest in HCT116 colon cancer cells [2]. This class-level evidence suggests that the fused furopyrazole scaffold, present in Fuzopyzazol, may confer distinct biological activities compared to non-fused analogs.

Anticancer Cytotoxicity Leukemia

Fuzopyzazol: Strategic Research Applications


Chiral Scaffold for Asymmetric Synthesis

The defined (S)-stereochemistry of Fuzopyzazol makes it an ideal starting point for synthesizing enantiopure libraries or as a chiral auxiliary in asymmetric reactions. Researchers investigating stereoselective enzyme inhibition or receptor binding can use this compound to eliminate the variable of racemic mixtures, thereby ensuring more precise SAR data .

Fused Heterocycle SAR in Anticancer Research

Given the established anti-leukemia activity of furopyrazole analogs, Fuzopyzazol serves as a valuable core scaffold for designing new anticancer agents. Its unique structure allows medicinal chemists to investigate how modifications to the pentyl chain or carbothioamide group affect cytotoxicity and target selectivity, potentially leading to novel treatments for hematological malignancies .

Lipophilicity-Driven Pharmacokinetics Studies

With a calculated LogP of 2.8877, Fuzopyzazol is more lipophilic than many common pyrazole building blocks. This property makes it a useful tool for studying how lipophilicity influences membrane permeability, cellular uptake, and metabolic stability. It can be used in comparative ADME studies to benchmark new analogs with modified lipophilicity .

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